N-Desmethyl Imatinib Dimesylate

Description

N-Desmethyl Imatinib Dimesylate (NDI) is the primary active metabolite of Imatinib Mesylate (IM), a tyrosine kinase inhibitor used to treat cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). IM is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 into NDI, which retains comparable pharmacological activity to its parent compound, particularly in targeting Bcr-Abl, c-Kit, and PDGFR kinases . NDI accounts for approximately 20% of IM's total plasma exposure, with a plasma concentration range of 122.44–446.34 ng/mL in patients receiving IM therapy . Analytical methods, including high-performance liquid chromatography (HPLC) and LC-MS/MS, have validated NDI's pharmacokinetic stability and clinical relevance, with linear detection ranges of 13.17–1,372.00 ng/mL and precision metrics (RSD <5%) suitable for therapeutic drug monitoring .

Properties

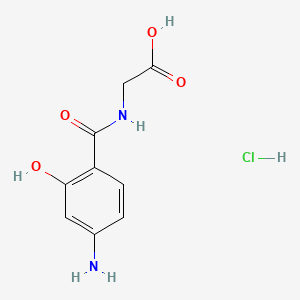

Molecular Formula |

C9H11ClN2O4 |

|---|---|

Molecular Weight |

246.65 g/mol |

IUPAC Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H |

InChI Key |

LKNHGIWKJBRBJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Metabolic Demethylation of Imatinib

- The primary route to obtain N-Desmethyl Imatinib involves metabolic conversion of imatinib via hepatic enzymes, mainly CYP2C8 and CYP3A4, as demonstrated in physiologically based pharmacokinetic (PBPK) modeling studies.

- This biotransformation can be mimicked in vitro using liver microsomes or recombinant enzymes to produce the metabolite for further isolation.

Synthetic Chemical Approaches

- Direct chemical synthesis of N-Desmethyl Imatinib analogs involves multi-step organic synthesis, focusing on the selective removal or substitution of the N-methyl group on the piperazine moiety of imatinib.

- Fragment-based synthesis strategies have been employed, where key fragments of the molecule are synthesized separately and then connected. For example, synthesis of fragment C, 3-((4-methylpiperazin-1-yl)methyl)benzoic acid, is performed by refluxing in benzene, yielding 95% of the product as a brownish-yellow solid.

- The connection of fragments A and B, and subsequently fragment C, is typically carried out in refluxing solvents such as n-propanol or dimethylformamide (DMF) with bases like potassium hydroxide (KOH).

- Challenges include product decomposition during purification, indicating the need for optimized reaction and purification conditions.

Purification and Characterization

- Purification is generally achieved by chromatographic techniques including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with reverse-phase columns.

- The purity of the final compound is confirmed by liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and thin-layer chromatography (TLC).

- Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for simultaneous quantification of imatinib and N-desmethyl imatinib in plasma, with limits of quantification at 10 ng/mL and high precision and accuracy.

Summary of Key Synthetic Steps and Conditions

Analytical and Pharmacokinetic Considerations

- The metabolism of imatinib to N-Desmethyl Imatinib involves Michaelis-Menten kinetics with CYP2C8 contributing approximately 67% and CYP3A4 about 33% to metabolite formation.

- N-Desmethyl Imatinib undergoes further metabolism by CYP enzymes and hepatic clearance, which is important for understanding its pharmacokinetic profile and drug-drug interactions.

- Sensitive and specific LC-MS/MS assays enable monitoring of plasma levels of both imatinib and its metabolite in clinical settings, aiding in dose optimization and safety.

Research Outcomes and Challenges

- Synthetic analogs of imatinib, including N-Desmethyl derivatives, have been explored for their effects on amyloid precursor protein processing and potential applications beyond cancer therapy.

- The synthesis process faces challenges such as product decomposition during purification, requiring careful optimization of reaction conditions and purification protocols.

- The diversity of synthetic routes and metabolic pathways underscores the need for robust analytical methods to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Imatinib Dimesylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic activation and subsequent pharmacological effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed: The major products formed from these reactions include various metabolites that retain pharmacological activity similar to the parent compound .

Scientific Research Applications

N-Desmethyl Imatinib Dimesylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Imatinib . In medicine, it serves as a crucial compound for therapeutic drug monitoring to optimize the efficacy and reduce the toxicity of Imatinib . Additionally, it is employed in metabolomics research to study the metabolic pathways and interactions of tyrosine kinase inhibitors .

Mechanism of Action

The mechanism of action of N-Desmethyl Imatinib Dimesylate involves the inhibition of the BCR-ABL tyrosine kinase, a fusion protein responsible for the proliferation of leukemic cells . By binding to the ATP-binding site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby inhibiting cell proliferation and inducing apoptosis . This mechanism is crucial for its therapeutic effects in chronic myelogenous leukemia and gastrointestinal stromal tumors .

Comparison with Similar Compounds

Table 1: Metabolic and Pharmacological Comparison

Drug-Drug Interactions

NDI's formation is sensitive to CYP3A4 modulators. Co-administration with grape seed (GS) or green tea (GT) extracts, potent CYP3A4 inhibitors, reduces NDI's systemic exposure by 30–40% in preclinical models. For example, GT extract at 50 mg/kg decreased NDI's bioavailability by 35%, while higher doses (100 mg/kg) showed diminished effects, suggesting dose-dependent enzyme saturation . In contrast, IM's exposure remained unchanged, indicating NDI-specific metabolic vulnerability .

Research Findings and Data Tables

Analytical Method Validation

Table 2: Analytical Performance Metrics

Pharmacokinetic Interactions

Table 3: Effect of CYP3A4 Inhibitors on NDI Exposure

| Modulator | Dose (mg/kg) | NDI Bioavailability Change | Imatinib Exposure Change | Source |

|---|---|---|---|---|

| Grape Seed Extract | 50 | ↓30% | ↔ | |

| Green Tea Extract | 50 | ↓35% | ↔ | |

| Green Tea Extract | 100 | ↓20% | ↔ |

Species-Specific Metabolism

NDI is conserved across species, including Schistosoma mansoni, where IM is metabolized to NDI at low rates (metabolite-to-parent intensity ratio: 1.8×10⁻³ at 20 minutes). This parallels human data, supporting translational relevance .

Biological Activity

N-Desmethyl Imatinib Dimesylate, also known as Norimatinib, is a significant metabolite of Imatinib, a well-known inhibitor used in the treatment of various cancers, particularly chronic myeloid leukemia (CML). This article provides an in-depth examination of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications based on diverse sources of research.

- Molecular Formula : C28H29N7O - C3H8O2S

- Molecular Weight : 479.58 g/mol

This compound is characterized by its structural similarity to Imatinib, which allows it to retain some pharmacological activities while exhibiting distinct biological effects.

N-Desmethyl Imatinib functions primarily as a tyrosine kinase inhibitor. It selectively inhibits several receptor tyrosine kinases, including:

- c-KIT

- PDGF-R

- BCR-ABL

Inhibition Profile

The compound has been shown to have an IC50 (half-maximal inhibitory concentration) in the low micromolar range against these kinases, indicating its potential efficacy in inhibiting cell proliferation in cancer cells that express these receptors .

Cell Proliferation and Apoptosis

Research indicates that this compound can induce apoptosis in sensitive cancer cell lines. A study demonstrated that this metabolite accumulates significantly in Bcr-Abl-positive cells, leading to enhanced cell death compared to its parent compound in certain contexts . However, its effectiveness is reduced in multidrug-resistant variants due to P-glycoprotein overexpression.

Table 1: Comparative Efficacy of N-Desmethyl Imatinib vs. Imatinib

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction | Notes |

|---|---|---|---|---|

| N-Desmethyl Imatinib | K562 | 3-4 | Yes | Lower efficacy than Imatinib |

| Imatinib | K562 | 0.8 | Yes | Higher efficacy; first-line treatment |

| N-Desmethyl Imatinib | K562/Dox | >20 | No | Resistance due to P-glycoprotein |

In Vivo Studies

In animal models, particularly those involving patient-derived xenograft (PDX) mice, this compound has shown promising results in prolonging survival and inhibiting tumor growth when administered either alone or in combination with other therapies .

Case Study: Efficacy in AML Models

A recent study focused on acute myeloid leukemia (AML) demonstrated that treatment with N-Desmethyl Imatinib led to significant reductions in tumor burden and improved survival rates compared to control groups. The study utilized various dosing regimens and observed dose-dependent responses in cell viability and apoptosis rates across different AML cell lines .

Pharmacokinetics

The pharmacokinetic profile of N-Desmethyl Imatinib suggests that it has a favorable absorption and distribution profile. It exhibits significant accumulation within target cells, which is critical for its therapeutic efficacy. However, its metabolism and clearance are influenced by various factors, including genetic polymorphisms affecting drug transporters like P-glycoprotein.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 5-10 hours |

| Volume of Distribution | High |

| Clearance Rate | Variable |

Clinical Implications

Given its biological activity and pharmacological properties, this compound holds potential as a therapeutic agent for patients with resistance to standard treatments like Imatinib. Ongoing clinical trials are assessing its efficacy and safety profile in various hematological malignancies.

Q & A

Q. What analytical methods are recommended for detecting and quantifying N-Desmethyl Imatinib in biological matrices?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used. For example, an HPLC method validated for imatinib mesylate and its metabolites achieves baseline separation of N-Desmethyl Imatinib with a retention time of 8.2 minutes, using a C18 column and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) . Signal intensity ratios (e.g., metabolite-to-parent drug) should be monitored over time to assess metabolic rates, as demonstrated in Schistosoma mansoni studies where N-Desmethyl Imatinib signal intensities were 10⁻³-fold lower than imatinib .

Q. How is N-Desmethyl Imatinib formed in vivo, and what enzymes mediate its metabolism?

N-Desmethyl Imatinib is primarily formed via hepatic cytochrome P450 (CYP)-mediated N-demethylation of imatinib. Key enzymes include CYP2C8, CYP3A4, CYP3A5, and CYP3A7 in humans . To study this, use in vitro microsomal assays with human liver microsomes or recombinant CYP isoforms, combined with selective inhibitors (e.g., ketoconazole for CYP3A4). Orthologs of these enzymes in model organisms (e.g., Fasciola hepatica) can be identified via DeltaBLAST and validated using protein domain analysis .

Q. What are the stability considerations for N-Desmethyl Imatinib in experimental settings?

N-Desmethyl Imatinib is stable under controlled conditions but degrades under extreme pH, heat, or UV exposure. For long-term storage, maintain lyophilized samples at -20°C in inert atmospheres. Stability-indicating HPLC methods, such as those validated for imatinib mesylate, can monitor degradation products by assessing peak purity and resolution under stress conditions (e.g., acid/alkaline hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in detecting N-Desmethyl Imatinib across different experimental models?

Discrepancies often arise from variations in metabolic capacity or detection limits. For instance, in S. mansoni, N-Desmethyl Imatinib was undetectable at imatinib concentrations <20 μmol/L due to low metabolization rates . To address this:

Q. What experimental strategies can elucidate the pharmacodynamic role of N-Desmethyl Imatinib relative to imatinib?

While imatinib’s BCR-ABL inhibition is well-documented , N-Desmethyl Imatinib’s activity is less characterized. To assess its contribution:

- Conduct kinase inhibition assays (e.g., ATP-binding competition) with purified N-Desmethyl Imatinib.

- Measure intracellular drug concentrations in target cells (e.g., leukemia cell lines) using LC-MS and correlate with apoptosis markers (e.g., caspase-3 activation) .

- Use genetic knockdown models (e.g., CYP3A4-deficient hepatocytes) to isolate metabolite-specific effects .

Q. How do protein-binding dynamics and genetic polymorphisms influence N-Desmethyl Imatinib pharmacokinetics?

N-Desmethyl Imatinib’s unbound fraction varies with albumin and α₁-acid glycoprotein levels. To study this:

- Use equilibrium dialysis or ultrafiltration to measure unbound concentrations in plasma .

- Screen for polymorphisms in CYP3A4, CYP2C8, or drug transporters (e.g., ABCG2) via genotyping and correlate with metabolite exposure in patient cohorts .

Q. What methodologies validate the cross-species relevance of N-Desmethyl Imatinib metabolism?

Comparative studies require:

- Metabolic profiling in multiple species (e.g., humans, S. mansoni, F. hepatica) using isotopically labeled imatinib (e.g., ¹⁴C-imatinib) .

- Phylogenetic analysis of CYP enzymes to identify conserved catalytic domains .

- In vitro inhibition assays with species-specific CYP inhibitors to confirm metabolic pathways .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on N-Desmethyl Imatinib’s cytotoxic potency?

Contradictions may stem from assay conditions (e.g., cell type, exposure duration). Mitigation strategies include:

- Standardizing assays using reference cell lines (e.g., K562 leukemia cells) and controlled imatinib:metabolite ratios.

- Performing isobolographic analysis to distinguish additive vs. synergistic effects .

- Validating findings with orthogonal methods (e.g., RNA sequencing for pathway enrichment analysis) .

Q. What statistical approaches are robust for analyzing dose-response relationships in N-Desmethyl Imatinib studies?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in metabolite formation. For example, model the relationship between imatinib dose (25–1000 mg/day) and N-Desmethyl Imatinib plasma levels using pharmacokinetic-pharmacodynamic (PK-PD) frameworks .

Methodological Resources

- Analytical Standards : Source N-Desmethyl Imatinib (≥98% purity, CAS 404844-02-6) from suppliers providing validated certificates of analysis (CoA) .

- Enzyme Assays : Recombinant CYP3A4/2C8 (Coriell Institute) for in vitro metabolism studies .

- Data Repositories : Deposit raw MS/MS datasets in public repositories (e.g., MetaboLights) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.